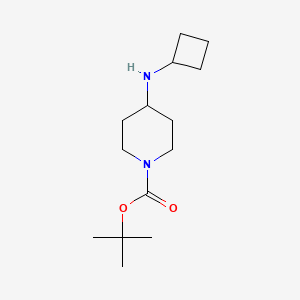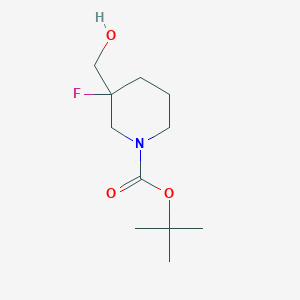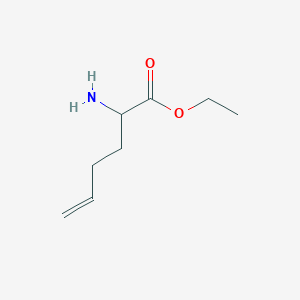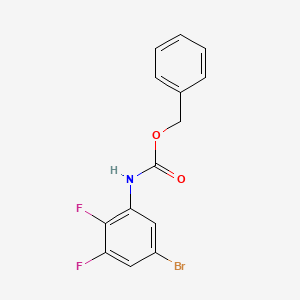
Benzyl (5-bromo-2,3-difluorophenyl)carbamate
Descripción general
Descripción
Benzyl (5-bromo-2,3-difluorophenyl)carbamate is a carbamate derivative . It has a molecular weight of 342.14 and its IUPAC name is benzyl (5-bromo-2,3-difluorophenyl)carbamate .
Molecular Structure Analysis
The molecular formula of Benzyl (5-bromo-2,3-difluorophenyl)carbamate is C14H10BrF2NO2 . The InChI code for this compound is 1S/C14H10BrF2NO2/c15-10-6-11(16)13(17)12(7-10)18-14(19)20-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,18,19) .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Benzyl (5-bromo-2,3-difluorophenyl)carbamate is involved in various synthetic processes. It is used in the synthesis of acylthioureas, which have been tested for their interaction with bacterial cells and show significant anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains (Limban, Marutescu, & Chifiriuc, 2011). Additionally, this compound plays a role in the Au(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates, which is effective for forming piperidine derivatives (Zhang, Liu, Kinder, Han, Qian, & Widenhoefer, 2006).
Antimicrobial Applications
Synthesis of benzofuran aryl ureas and carbamates, including those derived from benzyl (5-bromo-2,3-difluorophenyl)carbamate, shows promise in antimicrobial applications. These compounds have been characterized and screened for antimicrobial activities, suggesting their potential in developing novel antimicrobial agents (Kumari, Mathada, Kumar, Suda, & Basavaraja, 2019).
Photophysical and Computational Studies
In the field of photophysical and computational studies, this compound is used to synthesize colorless solids like benzodiazaboroles, which exhibit intense blue luminescence. These borylated systems are studied for their molecular structures and spectroscopic properties, contributing to the understanding of their photophysical behavior (Weber, Halama, Werner, Hanke, Böhling, Chrostowska, Dargelos, Maciejczyk, Raza, Stammler, & Neumann, 2010).
Photolabile Properties
Benzyl (5-bromo-2,3-difluorophenyl)carbamate derivatives are also explored for their photolabile properties. These derivatives, especially of 3′,5′-dimethoxybenzoin, demonstrate potential in flash photolysis, generating carbamate anion in a heterolytic process and facilitating the liberation of amines at a controlled rate (Papageorgiou & Corrie, 1997).
Catalytic Applications
In catalysis, benzyl (5-bromo-2,3-difluorophenyl)carbamate is part of the development of efficient catalyst systems. For example, it has been used in the synthesis of 3,5-bis(perfluorooctyl)benzyltriethylammonium bromide, a versatile phase-transfer catalyst that shows efficacy in various reactions and is easily recoverable (Pozzi, Mihali, Foschi, Penso, Quici, & Fish, 2009).
Propiedades
IUPAC Name |
benzyl N-(5-bromo-2,3-difluorophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrF2NO2/c15-10-6-11(16)13(17)12(7-10)18-14(19)20-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZFFXRPVFUSPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(C(=CC(=C2)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (5-bromo-2,3-difluorophenyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pent-4-en-1-yl 2-{[(tert-butoxy)carbonyl]amino}acetate](/img/structure/B1528918.png)
![2-Bromo-6,7-dihydrothieno[3,2-C]pyridin-4(5H)-one](/img/structure/B1528920.png)
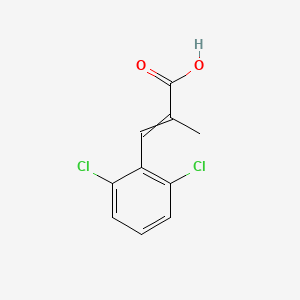
![Tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B1528923.png)
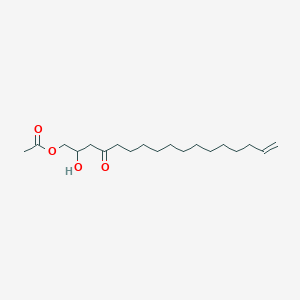
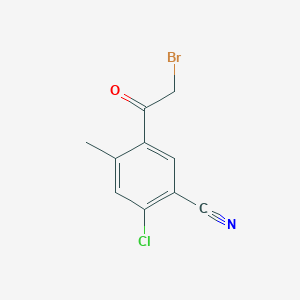
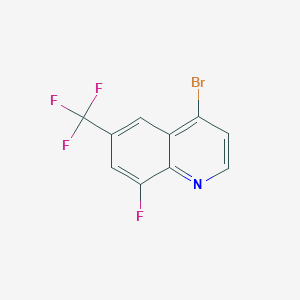
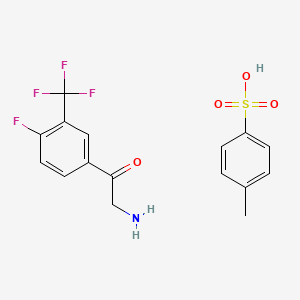
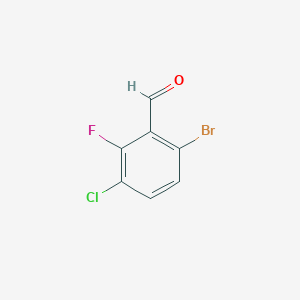
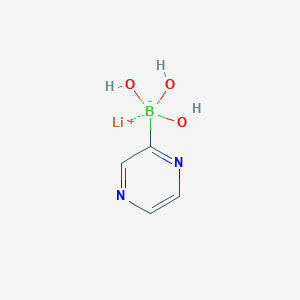
![1-[(Benzyloxy)methyl]-2-bromobenzene](/img/structure/B1528932.png)
